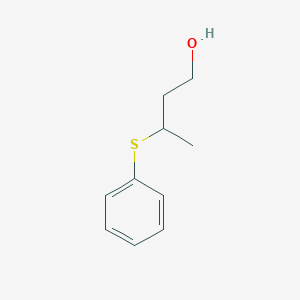

1-Butanol, 3-(phenylthio)-

Description

Structure

3D Structure

Properties

CAS No. |

102211-98-3 |

|---|---|

Molecular Formula |

C10H14OS |

Molecular Weight |

182.28 g/mol |

IUPAC Name |

3-phenylsulfanylbutan-1-ol |

InChI |

InChI=1S/C10H14OS/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

InChI Key |

KLFUYDKDGMWCOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)SC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Butanol, 3 Phenylthio

Stereoselective Synthesis of 1-Butanol (B46404), 3-(phenylthio)- and its Enantiomers

Achieving high enantiomeric purity is often paramount in chemical synthesis. For 1-Butanol, 3-(phenylthio)-, this involves strategies that can selectively generate a single stereoisomer from a prochiral precursor or separate a racemic mixture into its constituent enantiomers.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netwikipedia.org After the desired stereocenter is set, the auxiliary is removed. For the synthesis of 1-Butanol, 3-(phenylthio)-, a chiral auxiliary could be attached to a butenoyl derivative. The conjugate addition of a phenylthio nucleophile would then be directed to one face of the double bond by the steric and electronic properties of the auxiliary.

For instance, a common strategy involves the use of Evans' oxazolidinones or Oppolzer's camphorsultam. researchgate.net In a hypothetical application, crotonic acid could be coupled to a chiral auxiliary. The subsequent Michael addition of thiophenol, often promoted by a Lewis acid, would proceed with high diastereoselectivity. Finally, removal of the auxiliary and reduction of the resulting carboxylic acid derivative would yield the enantiomerically enriched 1-Butanol, 3-(phenylthio)-. While this remains a powerful and general strategy, specific applications to the synthesis of 1-Butanol, 3-(phenylthio)- are not extensively documented, though the principles are well-established for similar structures. medcraveonline.com For example, conjugate addition reactions of thiophenol to substrates bearing chiral auxiliaries, such as those derived from (R)-carvone, have been reported to proceed with diastereoselectivity, establishing the foundational principle of this approach. scielo.br

Asymmetric Catalysis in C-S Bond Formation

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. wikipedia.org For the synthesis of 1-Butanol, 3-(phenylthio)-, the key step is the catalytic asymmetric conjugate addition (or Michael addition) of thiophenol to an α,β-unsaturated precursor, such as crotonaldehyde (B89634) or a derivative thereof. researchgate.net

This transformation can be catalyzed by various systems:

Chiral Metal Complexes: Lewis acidic metals combined with chiral ligands can activate the unsaturated substrate and control the facial approach of the nucleophile. d-nb.info For example, early work demonstrated that chiral lanthanum-BINOL complexes could catalyze the addition of thiols to α,β-unsaturated thioesters. beilstein-journals.org

Organocatalysis: Small, metal-free organic molecules, such as chiral amines or thioureas, can catalyze the reaction. beilstein-journals.orgrsc.orgmdpi.com Chiral thiourea (B124793) catalysts, for instance, can activate the electrophile through hydrogen bonding while a basic site on the catalyst activates the thiol, guiding the stereochemical outcome. beilstein-journals.orgmdpi.com The addition of thiophenol to α,β-unsaturated benzamides and enones has been achieved with modest enantioselectivity using Takemoto's thiourea catalyst. beilstein-journals.org Similarly, cinchona alkaloids like quinidine (B1679956) have been used to catalyze the addition of thiols to acrylates, demonstrating the potential of this catalyst class for C-S bond formation. d-nb.info

Following the asymmetric conjugate addition to a precursor like crotonaldehyde, a subsequent reduction of the aldehyde group would yield the target chiral alcohol.

Enzymatic Resolution Techniques for Butanol Derivatives

Enzymatic resolution is a powerful technique for separating racemic mixtures. wikipedia.org This method exploits the high stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For racemic 1-Butanol, 3-(phenylthio)-, lipases are particularly effective enzymes.

The most common strategies involve:

Enantioselective Acylation: In this method, a racemic mixture of the alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer, producing an ester, while the other alcohol enantiomer remains unchanged. These two compounds, having different functional groups, can then be easily separated.

Enantioselective Hydrolysis: Alternatively, a racemic ester of 1-Butanol, 3-(phenylthio)- can be prepared and then subjected to hydrolysis in the presence of a lipase and water. The enzyme will selectively hydrolyze one enantiomer of the ester back to the alcohol, leaving the other ester enantiomer intact.

Lipase PS (from Pseudomonas sp.) and lipases from Candida species are commonly employed for these resolutions. nih.govgoogle.com The enantiomeric excess (e.e.) of the products can often exceed 99%. wiley.com This chemoenzymatic approach is valuable for producing both enantiomers of the target molecule with high optical purity. acs.org

Table 1: Examples of Enzymatic Resolution for Phenylthio Alcohols & Related Derivatives

| Enzyme/Biocatalyst | Substrate Type | Reaction Type | Key Finding |

|---|---|---|---|

| Lipase PS (Pseudomonas sp.) | Racemic esters of hydroxy nitriles | Hydrolysis | Effective for resolving phenyl-substituted hydroxyalkanenitriles, including a phenylthioacetate derivative. nih.gov |

| Ketoreductases (KREDs) | β-mercaptoketones | Reduction | KRED 311 and KRED 349 afford (R) and (S)-4-(phenylthio)butan-1-ol, respectively, with >99% e.e. wiley.com |

| Lipase | Racemic trans-2-phenylcyclohexanol | Kinetic Resolution | Provides the (-)-1R,2S enantiomer via chloroacetate (B1199739) derivatization. researchgate.net |

| Lipase | Racemic methyl arylsulphinylacetates | Resolution | Can produce optically pure sulfinylacetates with >98% e.e. google.com |

Functional Group Interconversion Strategies for the 1-Butanol, 3-(phenylthio)- Skeleton

These methods focus on constructing the carbon framework and introducing the necessary functional groups, often to produce a racemic version of the molecule, which can then be resolved.

Thiol Addition Reactions to Unsaturated Alcohols

A direct and common method for forming the C-S bond in β-hydroxy sulfides is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, followed by reduction. The synthesis of 1-Butanol, 3-(phenylthio)- can be envisioned starting from a four-carbon unsaturated precursor.

A typical reaction sequence involves:

Michael Addition: The 1,4-conjugate addition of thiophenol to an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde. This reaction is often catalyzed by a base (e.g., triethylamine) or a Lewis acid. The reaction stereoselectively introduces phenylthio and hydroxymethyl groups into nitroalkenes when treated with benzenethiol (B1682325) and formaldehyde. rsc.orgrsc.org

Reduction: The resulting β-phenylthio aldehyde is then reduced to the primary alcohol using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄).

A one-pot photoenzymatic cascade has also been developed where a photocatalyst promotes the thio-Michael addition from an enone and a thiol, and a ketoreductase enzyme then reduces the intermediate ketone to the desired 1,3-mercaptoalkanol with high enantioselectivity. wiley.com

Ring-Opening Reactions of Heterocycles with Phenylthio Reagents

The nucleophilic ring-opening of epoxides is one of the most reliable and stereospecific methods for synthesizing β-hydroxy sulfides. mathnet.ru This strategy offers excellent control over the stereochemistry at the two adjacent carbon atoms bearing the hydroxyl and phenylthio groups.

The general approach involves the Sₙ2 attack of a sulfur nucleophile on an epoxide ring. For 1-Butanol, 3-(phenylthio)-, this can be achieved by reacting a phenylthio nucleophile with a C4 epoxide, such as 1,2-epoxybutane (B156178). The key features of this reaction are:

Regioselectivity: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide. mathnet.ru Therefore, reaction of 1,2-epoxybutane with a thiophenolate anion will result in attack at C1, leading to 1-(phenylthio)butan-2-ol. To obtain the desired 3-(phenylthio) regioisomer, a precursor like 3,4-epoxy-1-butanol would be required, or the reaction could proceed via the opening of 2-methyloxirane.

Stereospecificity: The reaction proceeds with inversion of configuration at the carbon atom that is attacked. This means that if an enantiomerically pure epoxide is used, the resulting β-hydroxy sulfide (B99878) will also be enantiomerically pure. For example, opening (R)-1,2-epoxybutane with thiophenolate would yield (R)-1-(phenylthio)butan-2-ol.

Various reagents can be used to deliver the phenylthio group, including thiophenol with a base catalyst, sodium thiophenolate, or (phenylthio)trimethylsilane, which can be activated by a fluoride (B91410) source. nih.gov The reaction can be performed under mild conditions, often at room temperature. nih.gov

Table 2: Illustrative Ring-Opening of Epoxides with Phenylthio Reagents

| Epoxide Substrate | Phenylthio Reagent | Catalyst/Conditions | Product Type | Key Finding |

|---|---|---|---|---|

| Substituted Epoxides | (phenylthio)trimethylsilane | TBAF·xH₂O | β-hydroxy sulfides | Good yields are obtained in the presence of a catalyst; reaction is much slower without. nih.gov |

| (+)-3-carene trans-epoxide | Sodium thiolates | Microwave, 140 °C | (1S,3S,4S,6R)-4-sulfanylcaran-3-ols | Microwave irradiation significantly accelerates the reaction, affording high yields (75-95%). mathnet.ru |

| Optically Pure Oxiranes | Thiophenol | Catalytic LiClO₄ | β-phenylthio alcohols | Provides a direct route to chiral β-phenylthio alcohols, which are precursors for β-oxyanionic alkyllithium reagents. nih.gov |

High Resolution Spectroscopic Characterization and Structural Elucidation of 1 Butanol, 3 Phenylthio

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Without access to primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and detail.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule by probing its vibrational modes.

A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group, likely broadened due to intermolecular hydrogen bonding. researchgate.net The aliphatic C-H stretching vibrations of the butanol backbone would appear as sharp peaks in the 2960-2850 cm⁻¹ range. ekb.eg

The presence of the phenyl group would be indicated by several distinct absorptions. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). ekb.eg Aromatic C=C stretching vibrations within the phenyl ring are expected to produce characteristic peaks in the 1600-1450 cm⁻¹ region. ekb.eg

The C-S stretching vibration is often weak and can be difficult to assign definitively, but it is generally expected to appear in the 700-600 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted phenyl ring would also give rise to strong bands in the 900-675 cm⁻¹ region, the exact position of which can provide information about the substitution pattern.

A summary of the expected FTIR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400-3200 (broad) |

| Alkyl (C-H) | C-H Stretch | 2960-2850 |

| Aromatic (C-H) | C-H Stretch | 3100-3000 |

| Aromatic (C=C) | C=C Stretch | 1600-1450 |

| Alcohol (C-O) | C-O Stretch | ~1050 |

| Phenylthio (C-S) | C-S Stretch | 700-600 |

| Aromatic (C-H) | C-H Out-of-plane Bend | 900-675 |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For 1-Butanol (B46404), 3-(phenylthio)-, the Raman spectrum would be valuable for identifying the C-S and S-S (if any impurities are present) linkages, as well as the skeletal vibrations of the carbon backbone and the phenyl ring.

Similar to FTIR, direct Raman spectra for 1-Butanol, 3-(phenylthio)- are not widely published. However, based on data for 1-butanol and other organic molecules, key Raman shifts can be predicted. chemicalbook.comresearchgate.netanalyzeiq.comresearchgate.net The C-H stretching vibrations of the alkyl and aromatic groups would appear as strong bands in the 3100-2800 cm⁻¹ region. The aromatic ring breathing modes, which are often strong in Raman spectra, would be expected in the 1600-1580 cm⁻¹ and around 1000 cm⁻¹ regions.

The C-S stretching vibration, which can be weak in FTIR, often gives a more distinct signal in the Raman spectrum, typically in the 700-600 cm⁻¹ range. The C-O stretching vibration would also be present, likely in the 1100-1000 cm⁻¹ region.

A table summarizing the anticipated Raman shifts is provided below.

| Functional Group | Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |

| Alkyl/Aromatic (C-H) | C-H Stretch | 3100-2800 |

| Aromatic (C=C) | Ring Breathing | 1600-1580, ~1000 |

| Alcohol (C-O) | C-O Stretch | 1100-1000 |

| Phenylthio (C-S) | C-S Stretch | 700-600 |

Electronic Absorption Spectroscopy for Chromophoric Characterization

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule, providing information about its chromophores.

The primary chromophore in 1-Butanol, 3-(phenylthio)- is the phenylthio group. The butanol chain itself does not absorb significantly in the UV-Vis range. itwreagents.comhoneywell.com The sulfur atom, with its lone pairs of electrons adjacent to the phenyl ring, acts as an auxochrome, influencing the electronic transitions of the benzene (B151609) ring.

The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. Typically, two main absorption bands are observed for such systems. The more intense band, corresponding to the π → π* transition (E2-band), is expected to appear around 200-220 nm. A second, less intense band (B-band), resulting from a symmetry-forbidden π → π* transition, is anticipated in the 250-280 nm region. The presence of the sulfur atom can cause a red shift (bathochromic shift) of these bands compared to unsubstituted benzene.

The following table summarizes the expected UV-Vis absorption maxima.

| Transition | Chromophore | Expected λmax (nm) |

| π → π* (E2-band) | Phenyl Ring | ~200-220 |

| π → π* (B-band) | Phenyl Ring | ~250-280 |

X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org While obtaining a suitable single crystal of the liquid 1-Butanol, 3-(phenylthio)- itself may be challenging, its solid derivatives could be amenable to this technique.

Should a crystalline derivative of 1-Butanol, 3-(phenylthio)- be synthesized, X-ray diffraction analysis would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. This would allow for the precise determination of the conformation of the butanol chain and the orientation of the phenylthio substituent. escholarship.org

Key structural parameters that could be elucidated include:

The C-S bond length and the C-S-C bond angle.

The conformation of the butanol backbone (e.g., gauche or anti arrangements around the C-C bonds).

The dihedral angle between the phenyl ring and the C-S-C plane.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and potential π-stacking of the phenyl rings.

This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Computational Chemistry and Theoretical Modeling of 1 Butanol, 3 Phenylthio

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the distribution of electrons and the associated energies within a molecule. These studies reveal key descriptors related to molecular stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. science.gov For a molecule like 1-Butanol (B46404), 3-(phenylthio)-, DFT calculations, often using hybrid functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), are employed to optimize the molecular geometry and compute a variety of electronic properties. science.govmdpi.comnih.gov

Key insights from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. eurjchem.com A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. Furthermore, mapping the molecular electrostatic potential (MESP) onto the electron density surface identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. For 1-Butanol, 3-(phenylthio)-, the MESP would likely show negative potential around the oxygen and sulfur atoms, indicating nucleophilic character, and positive potential around the hydroxyl hydrogen.

Table 4.1: Illustrative DFT-Calculated Properties for 1-Butanol, 3-(phenylthio)- This table presents hypothetical data that would be obtained from a typical DFT calculation.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Represents the ability to donate an electron. |

| Energy of LUMO | -0.5 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on Sulfur | -0.15 e | Indicates the partial charge and nucleophilicity of the sulfur atom. |

| Mulliken Charge on Oxygen | -0.60 e | Indicates the partial charge and hydrogen-bonding capability of the oxygen atom. |

While DFT is highly effective, ab initio ("from the beginning") methods provide a more rigorous, albeit computationally expensive, approach. Methods like Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are used to obtain highly accurate energies. mdpi.comwhiterose.ac.uk These methods are often employed to benchmark the results from DFT calculations, particularly for determining the relative energies of different conformers or the barrier heights of reaction transition states where high accuracy is paramount. whiterose.ac.ukwhiterose.ac.uk For a flexible molecule like 1-Butanol, 3-(phenylthio)-, single-point energy calculations using CCSD(T) on geometries optimized with DFT can provide a robust and reliable energy profile. mdpi.com

Conformational Landscape Analysis and Isomerization Pathways

Table 4.2: Hypothetical Relative Energies of Key Conformers of 1-Butanol, 3-(phenylthio)- This table illustrates the kind of data generated from a conformational analysis, showing the relative stability of different spatial arrangements.

| Conformer ID | Description of Key Dihedrals (Illustrative) | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|---|

| Conf-1 | anti (C-S-C-C), anti (C-C-C-O) | 0.00 | 45.5 |

| Conf-2 | gauche (C-S-C-C), anti (C-C-C-O) | 0.85 | 10.1 |

| Conf-3 | anti (C-S-C-C), gauche (C-C-C-O) | 0.50 | 21.3 |

| Conf-4 | gauche (C-S-C-C), gauche (C-C-C-O) | 1.20 | 5.8 |

Prediction and Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures and assign experimental signals to specific molecular features.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, can be directly compared to experimental Infrared (IR) and Raman spectra. This allows for the confident assignment of spectral bands to specific vibrational modes, such as the O-H stretch, C-S stretch, or phenyl ring deformations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is a powerful tool for structure elucidation. researchgate.net Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C). researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. For flexible molecules, it is crucial to compute the spectra for all low-energy conformers and then calculate a Boltzmann-weighted average of the chemical shifts for a more accurate prediction. researchgate.netinformahealthcare.com

Table 4.3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) This table shows how theoretical calculations can aid in the assignment of experimental NMR data.

| Carbon Atom | Predicted δ (ppm) (Boltzmann Averaged) | Hypothetical Experimental δ (ppm) | Assignment |

|---|---|---|---|

| C1 (CH₂OH) | 60.5 | 60.9 | Hydroxymethyl carbon |

| C2 | 42.1 | 42.5 | Methylene carbon adjacent to CH-S |

| C3 | 48.8 | 49.2 | Methine carbon bonded to sulfur |

| C4 | 21.3 | 21.7 | Terminal methyl carbon |

| C(ipso) | 135.2 | 135.8 | Phenyl carbon bonded to sulfur |

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in a condensed phase like a solvent. tandfonline.com MD simulations model the system using classical mechanics and a "force field" (e.g., OPLS, AMBER) that defines the potential energy of the system based on atomic positions. nih.govresearchgate.net

For 1-Butanol, 3-(phenylthio)-, an MD simulation would typically place one or more molecules in a simulation box filled with a chosen solvent, such as water. tandfonline.comacs.org The simulation tracks the trajectory of every atom over time (nanoseconds to microseconds), providing insight into:

Solvation Structure: How solvent molecules arrange around the solute, including the formation of hydrogen bonds between the alcohol's hydroxyl group and surrounding water molecules. acs.orgresearchgate.net

Conformational Dynamics: How the molecule flexes and changes its conformation in response to thermal energy and solvent interactions. whiterose.ac.uk

Transport Properties: The calculation of properties like the self-diffusion coefficient, which describes how the molecule moves through the solvent. scirp.org

Table 4.4: Typical Parameters for an MD Simulation of 1-Butanol, 3-(phenylthio)- in Water This table outlines a standard setup for a molecular dynamics simulation.

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | OPLS-AA (All-Atom) |

| Water Model | TIP4P/2005 |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298.15 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Investigation of Reaction Transition States and Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface that connects reactants to products, researchers can identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate. whiterose.ac.uk

For 1-Butanol, 3-(phenylthio)-, a plausible reaction to study would be the oxidation of the thioether to a sulfoxide (B87167). DFT calculations can be used to:

Optimize the geometries of the reactants (e.g., the thioether and an oxidant like hydrogen peroxide) and the final product (the sulfoxide). whiterose.ac.uk

Locate the geometry of the transition state connecting them.

Confirm the TS by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu

This approach provides a step-by-step view of bond-breaking and bond-forming processes, offering insights that are often impossible to obtain experimentally. smu.edumdpi.com

Chemical Reactivity and Mechanistic Studies of 1 Butanol, 3 Phenylthio

Reactions at the Hydroxyl Functional Group

The primary alcohol moiety is a versatile site for various synthetic transformations, including oxidation, etherification, esterification, and nucleophilic substitution.

Selective Oxidation Reactions

The oxidation of the primary alcohol in 1-Butanol (B46404), 3-(phenylthio)- presents a chemoselectivity challenge due to the presence of the easily oxidizable sulfide (B99878) group. However, specific reagents and conditions have been developed to selectively oxidize alcohols to aldehydes or carboxylic acids in the presence of sulfur-containing functional groups.

The primary alcohol can be oxidized to the corresponding aldehyde, 3-(phenylthio)butanal, or further to the carboxylic acid, 3-(phenylthio)butanoic acid. The choice of oxidant and reaction conditions is crucial to prevent the concomitant oxidation of the phenylthio group to the sulfoxide (B87167) or sulfone.

Detailed Research Findings:

Selective Oxidation to Aldehydes: Reagents such as pyridinium (B92312) chlorochromate (PCC) are known for halting the oxidation of primary alcohols at the aldehyde stage. msu.edu Similarly, the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine) and the Moffatt oxidation (using a carbodiimide (B86325) and DMSO) are mild procedures suitable for this transformation. organicreactions.org A combination of di-isopropyl sulfide and N-chlorosuccinimide has been shown to selectively oxidize primary alcohols over secondary ones, indicating the potential for fine-tuning reactivity. rsc.org

Selective Oxidation to Carboxylic Acids: A two-step, one-pot procedure using NaOCl/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) followed by sodium chlorite (B76162) (NaClO₂) has proven effective for converting primary alcohols to carboxylic acids. nih.gov This method is notably compatible with oxidation-prone groups like thioacetals, suggesting it would be effective for 1-Butanol, 3-(phenylthio)-. nih.gov

| Oxidizing Agent/System | Target Product | Key Features | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Stops oxidation at the aldehyde stage. | msu.edu |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Aldehyde | Mild conditions, avoids heavy metals. | organicreactions.org |

| TEMPO/NaOCl, then NaClO₂ | Carboxylic Acid | High selectivity for primary alcohols, compatible with sulfides. | nih.gov |

| Di-isopropyl sulfide/NCS | Aldehyde | Demonstrates high selectivity based on steric environment and temperature. | rsc.org |

Etherification and Esterification Processes

The hydroxyl group of 1-Butanol, 3-(phenylthio)- can readily undergo etherification and esterification reactions, which are fundamental transformations in organic synthesis.

Etherification: The most common method for preparing ethers from a primary alcohol is the Williamson ether synthesis. masterorganicchemistry.combyjus.com This reaction involves two steps:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and displaces a halide or other suitable leaving group from an alkyl halide in an S_N2 reaction. masterorganicchemistry.comlibretexts.org

For 1-Butanol, 3-(phenylthio)-, this would involve its conversion to the sodium 3-(phenylthio)butan-1-oxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to yield the corresponding ether.

Esterification: The Fischer-Speier esterification is a classic method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst. wikipedia.orglibretexts.org The reaction involves heating a mixture of 1-Butanol, 3-(phenylthio)- and a carboxylic acid (e.g., acetic acid) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the product ester, the alcohol is often used in excess, or the water byproduct is removed as it forms. cerritos.edupatsnap.com

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the -OH group must first be converted into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide. msu.edu

Detailed Research Findings: The conversion is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. msu.edu Once converted to its tosylate, the molecule becomes an excellent substrate for S_N2 reactions. It can react with a wide range of nucleophiles (e.g., cyanide, azide, halides) to afford various substituted products. Thiolates are particularly effective nucleophiles in these reactions. masterorganicchemistry.com

Recent methods also utilize isothiouronium salts as versatile agents for the deoxasulfenylation of alcohols, providing a stereoselective, thiol-free protocol for synthesizing thioethers from alcohols, which proceeds with clean inversion of configuration. rsc.org

Transformations of the Phenylthio Moiety

The phenylthio group is the other major site of reactivity in the molecule, primarily involving oxidation at the sulfur atom or cleavage of the carbon-sulfur bond.

Oxidations to Sulfoxides and Sulfones

The sulfur atom in the phenylthio group can be selectively oxidized to form either the corresponding sulfoxide, 1-((4-hydroxybutan-2-yl)sulfinyl)benzene, or the sulfone, 1-((4-hydroxybutan-2-yl)sulfonyl)benzene. The outcome of the reaction depends on the oxidizing agent used and the stoichiometry.

Detailed Research Findings: A variety of oxidizing agents can be employed for this transformation.

Hydrogen Peroxide (H₂O₂): This is a common and environmentally benign oxidant. The reaction can be catalyzed by various species. For instance, a Co(II) salen complex immobilized on KCC-1 has been shown to effectively catalyze the oxidation of sulfides to sulfoxides with high selectivity using molecular oxygen. rsc.org

Other Oxidants: Other reagents like meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate (B1199274) (NaIO₄), and Oxone® (potassium peroxymonosulfate) are also widely used. Typically, one equivalent of the oxidant yields the sulfoxide, while two or more equivalents lead to the sulfone.

| Oxidizing Agent | Typical Product | Conditions | Reference |

|---|---|---|---|

| H₂O₂ (1 equiv.) | Sulfoxide | Catalytic, mild conditions | rsc.org |

| H₂O₂ (≥2 equiv.) | Sulfone | Catalytic, more forcing conditions | rsc.org |

| m-CPBA (1 equiv.) | Sulfoxide | Low temperature (e.g., 0 °C) | - |

| m-CPBA (≥2 equiv.) | Sulfone | Room temperature or heating | - |

| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous methanol | - |

| Oxone® | Sulfone | Aqueous methanol | - |

Carbon-Sulfur Bond Cleavage and Rearrangement Reactions

The carbon-sulfur bond in 1-Butanol, 3-(phenylthio)- can be cleaved under certain conditions, and the corresponding sulfoxide can undergo characteristic rearrangements.

Pummerer Rearrangement: This reaction is a hallmark of sulfoxide chemistry. organicreactions.org If 1-Butanol, 3-(phenylthio)- is first oxidized to its sulfoxide, it can then undergo a Pummerer rearrangement in the presence of an acid anhydride (B1165640), such as acetic anhydride (Ac₂O). wikipedia.orgchem-station.com The reaction transforms the sulfoxide into an α-acyloxy thioether. chem-station.comresearchgate.net Subsequent hydrolysis of this intermediate can lead to the formation of a carbonyl compound. The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion, which is then trapped by the acetate (B1210297) nucleophile. wikipedia.org

Carbon-Sulfur Bond Cleavage: The C-S bond can be cleaved either reductively or with the aid of metal catalysts.

Reductive Cleavage: Reagents like Raney nickel (Ra-Ni) are classic for desulfurization, replacing the C-S bond with a C-H bond. Treatment of 1-Butanol, 3-(phenylthio)- with Raney nickel would be expected to yield 1-butanol. Other systems, such as samarium in the presence of Cp₂TiCl₂, have also been reported for the reductive cleavage of sulfur-sulfur and carbon-sulfur bonds. researchgate.net

Metal-Catalyzed Cleavage: Transition metals can facilitate the cleavage of C-S bonds. For example, theoretical studies on cyclohexyl phenyl sulfide have shown that transition-metal ions, particularly Cu(II), can significantly lower the kinetic barrier for the heterolysis of the C-S bond. kpfu.ru Other metals like palladium, nickel, and rhodium have also been shown to promote C-S bond activation and cleavage. thieme-connect.com

Lack of Specific Research Data for 1-Butanol, 3-(phenylthio)-

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific research data for the compound 1-Butanol, 3-(phenylthio)- . Consequently, it is not possible to provide a detailed article on its chemical reactivity and mechanistic studies as requested.

The initial search for information on the electrophilic aromatic substitution, stereochemical outcomes, and kinetic and thermodynamic aspects of this specific compound did not yield any dedicated studies. General principles of electrophilic aromatic substitution on phenyl rings bearing thioether substituents can be inferred from organic chemistry principles. The sulfur atom in the phenylthio group is generally considered to be an ortho-, para-directing group with moderate activating effects due to the interplay of its electron-donating resonance and electron-withdrawing inductive effects. However, without experimental data for 1-Butanol, 3-(phenylthio)-, any discussion would be purely speculative.

Similarly, no information was found regarding the stereochemical outcomes and diastereoselective control in transformations involving this molecule. Such studies would require the synthesis of chiral variants of 1-Butanol, 3-(phenylthio)- and an analysis of their behavior in various chemical reactions, for which no public records appear to exist.

Finally, the kinetic and thermodynamic aspects of its reactivity remain uncharacterized in the scientific literature. Determining these parameters would necessitate experimental studies measuring reaction rates and equilibrium constants, which have not been reported for this compound.

Due to the absence of specific research findings for 1-Butanol, 3-(phenylthio)-, the generation of a scientifically accurate and informative article adhering to the requested detailed outline is not feasible.

Applications of 1 Butanol, 3 Phenylthio in Advanced Organic Synthesis

Role as a Chiral Synthon in Complex Molecule Construction

Enantiomerically pure alcohols and their derivatives are fundamental to asymmetric synthesis, serving as chiral synthons—building blocks that introduce a specific stereocenter into a target molecule. buchler-gmbh.commdpi.com 1-Butanol (B46404), 3-(phenylthio)-, particularly in its enantiomerically enriched forms, is a significant addition to the "chiral pool." acs.org The preparation of these chiral forms can be efficiently achieved through methods like the enzymatic reduction of the corresponding ketone, yielding chirons such as (S)-4-(phenylthio)-2-butanol in high enantiomeric excess. researchgate.net These chirons are instrumental in the highly enantioselective synthesis of complex natural products. acs.org

Chiral epoxides are highly sought-after intermediates in organic synthesis due to their propensity to undergo regioselective and stereospecific ring-opening reactions, allowing for the introduction of multiple stereocenters. researchgate.net While direct synthesis from 1-Butanol, 3-(phenylthio)- is not extensively documented, the conversion of similar chiral 1,2-diols into epoxides is a well-established transformation. mdpi.com The hydroxyl and thioether functionalities in 1-Butanol, 3-(phenylthio)- allow for its conversion into chiral epoxy-butanol derivatives. A common strategy involves the Sharpless asymmetric dihydroxylation of an appropriate alkene precursor to install the necessary diol functionality with high enantioselectivity, which can then be converted to the epoxide. mdpi.com

Furthermore, enzyme-catalyzed kinetic resolutions of related epoxybutanols, such as (Z)-4-triphenylmethoxy-2,3-epoxybutan-1-ol, have proven effective for obtaining optically pure epoxy-butanol derivatives. nih.gov Such methodologies underscore the potential for preparing chiral epoxy-butanols derived from 1-Butanol, 3-(phenylthio)-, which would serve as versatile intermediates for further synthetic transformations. nih.govoup.com

The beta-lactam ring is the core structural motif of a major class of antibiotics, including penicillins and cephalosporins. nih.govnih.gov The synthesis of optically active beta-lactam analogues often relies on chiral building blocks to control the stereochemistry of the final molecule. Chiral butanol derivatives have been identified as valuable intermediates in the synthesis of β-lactam antibiotics. acs.org The enantiomerically pure forms of 1-Butanol, 3-(phenylthio)- can serve as a precursor for constructing the side chains or fragments of these complex antibiotics. The stereocenter established by the chiral alcohol can direct the stereochemical outcome of subsequent reactions, which is crucial for the biological activity of the antibiotic. nih.gov The synthesis of β-lactones, which are precursors to β-lactams, can be achieved through catalytic enantioselective methods, highlighting a potential pathway where derivatives of 1-Butanol, 3-(phenylthio)- could be employed. rsc.org

Utilization in Heterocyclic Compound Synthesis (e.g., Butenolides)

Butenolides (furanones) are a class of heterocyclic compounds found in numerous natural products with significant biological activities. escholarship.orgresearchgate.net The synthesis of substituted butenolides often involves the cyclization of functionalized precursors. A key application of phenylthio-substituted butanols is in the synthesis of butenolides. rsc.org

In a well-defined synthetic route, α-phenylthio-ketones can be alkylated and subsequently reduced to form γ-phenylthio-butanolides. rsc.org These lactones, which are direct derivatives of 1-Butanol, 3-(phenylthio)-, can then be converted to the target butenolides. rsc.org The process involves the oxidation of the thioether to a sulfoxide (B87167), followed by a thermal syn-elimination. This elimination is highly regioselective, forming the double bond exclusively within the ring to yield the α,β-unsaturated butenolide. rsc.org This method provides a controlled and efficient pathway to substituted butenolides, starting from precursors structurally related to 1-Butanol, 3-(phenylthio)-. scispace.comorganic-chemistry.org

| Synthetic Pathway to Butenolides | Description | Key Intermediates |

| Thioether Oxidation-Elimination | A two-step process where an α-phenylthio-ketone is converted to a γ-phenylthio-butanolide. The thioether is then oxidized to a sulfoxide, which undergoes thermal elimination to form the butenolide. rsc.org | α-Phenylthio-ketones, γ-Phenylthio-butanolides rsc.org |

Enabling Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. acsgcipr.orgfu-berlin.de This approach is highly efficient and atom-economical. acsgcipr.org Alcohols are common components in many well-known MCRs.

Given its primary alcohol functionality, 1-Butanol, 3-(phenylthio)- has the potential to serve as the alcohol component in various MCRs. For instance, in the Ugi or Passerini reactions, which are cornerstone isocyanide-based MCRs, an alcohol can be one of the key reactants. fu-berlin.debeilstein-journals.org The incorporation of 1-Butanol, 3-(phenylthio)- would allow for the direct introduction of the phenylthio-butyl moiety into complex, scaffold-diverse libraries of molecules. This strategy offers a rapid and efficient means of generating novel compounds with potential applications in medicinal chemistry and drug discovery. acsgcipr.orgnih.gov While specific examples utilizing 1-Butanol, 3-(phenylthio)- are not prevalent, its structure is well-suited for such applications.

Development as a Ligand or Catalyst Precursor in Organometallic Chemistry

Organometallic chemistry involves compounds with metal-carbon bonds and is central to the field of catalysis. libretexts.orglibretexts.org Ligands, which bind to a central metal atom, are crucial in dictating the reactivity and selectivity of an organometallic catalyst. mlsu.ac.inggckondagaon.in The structure of 1-Butanol, 3-(phenylthio)- contains two potential donor atoms: the sulfur of the thioether and the oxygen of the alcohol. This makes it a candidate for development as a ligand in organometallic chemistry.

It could potentially act as:

A Monodentate Ligand: Coordinating to a metal center through either the sulfur or the oxygen atom.

A Bidentate Ligand: Forming a chelate ring by coordinating through both the sulfur and oxygen atoms. The formation of such a metallacycle can enhance the stability and influence the catalytic properties of the resulting complex.

Thioether-based ligands are well-known in organometallic chemistry and have been used in various catalytic systems, including those for oxidation and hydrogenation reactions. acs.org For example, half-sandwich rhodium and iridium complexes bearing bis(chalcogenoether) ligands have been successfully used in catalytic transfer hydrogenation. acs.org The development of 1-Butanol, 3-(phenylthio)- as a chiral ligand could open avenues for new asymmetric catalytic transformations. cdnsciencepub.com

| Potential Ligand Type | Coordination Mode | Potential Application |

| Monodentate | Coordination via sulfur or oxygen atom | General catalysis |

| Bidentate (Chelating) | Coordination via both sulfur and oxygen atoms | Asymmetric catalysis, enhanced catalyst stability |

Synthesis and Characterization of Derivatives and Analogues of 1 Butanol, 3 Phenylthio

Systematic Variation of the Alkyl Chain and Chiral Centers

Systematic variation of the alkyl chain and the introduction of chiral centers in the 1-butanol (B46404), 3-(phenylthio)- scaffold are crucial for understanding the impact of stereochemistry on the molecule's properties. Research in this area has led to the preparation of enantiomerically pure compounds that serve as valuable additions to the chiral pool. acs.org

One notable example is the synthesis of S-(+)-4-(phenylthio)-2-butanol, a positional isomer of 1-butanol, 3-(phenylthio)-. The synthesis of such chiral alcohols can be achieved through various stereoselective methods, including the reduction of the corresponding prochiral ketones. researchgate.net The use of chiral auxiliaries derived from natural products like camphor (B46023) has also been employed to achieve high diastereoselectivity in the synthesis of related chiral molecules. researchgate.net

The alkylation of isoserine derivatives has been explored as a route to α-alkyl-β-amino acids, which can be precursors to chiral alcohols. For instance, the diastereoselective alkylation of bicyclic N,O-acetal derivatives of isoserine using reagents like methyl iodide, ethyl triflate, and benzyl (B1604629) iodide has been demonstrated to produce α-methylated derivatives with good yields and diastereomeric ratios. nih.gov These methods offer pathways to systematically vary the substitution on the alkyl chain adjacent to the hydroxyl group while controlling the stereochemistry.

Further modifications can be envisioned by extending the alkyl chain. For example, the synthesis of S-(+)-5-(phenylthio)-2-pentanol demonstrates the extension of the carbon backbone, providing another useful chiral building block. acs.org The synthesis of such compounds often relies on the availability of enantiomerically pure starting materials or the application of asymmetric synthesis techniques. researchgate.net

Table 1: Examples of 1-Butanol, 3-(phenylthio)- Analogues with Varied Alkyl Chains and Chiral Centers

| Compound Name | Structural Variation | Key Synthetic Approach | Reference |

| S-(+)-4-(Phenylthio)-2-butanol | Positional isomer with defined chirality | Asymmetric synthesis | acs.org |

| S-(+)-5-(Phenylthio)-2-pentanol | Extended alkyl chain with defined chirality | Asymmetric synthesis | acs.org |

| α-Methylated isoserine derivatives | Introduction of a methyl group on the alkyl chain | Diastereoselective alkylation of isoserine derivatives | nih.gov |

Modifications of the Phenylthio Moiety (e.g., Substituted Aryl Thioethers)

Modifying the phenylthio group in 1-butanol, 3-(phenylthio)- by introducing substituents on the aromatic ring allows for the fine-tuning of its electronic and steric properties. The synthesis of such substituted aryl thioethers can be achieved through several established methods.

A common approach involves the nucleophilic aromatic substitution of aryl halides with a suitable thiol. nih.gov For instance, aryl fluorides activated by a halogen substituent can be converted to their corresponding thioether products using thiols in the presence of an additive like 18-crown-6-ether under mild conditions. nih.gov This method allows for the introduction of a wide variety of substituents on the aryl ring.

Another versatile method is the use of xanthates as thiol-free reagents for the synthesis of aryl thioethers. mdpi.comresearchgate.net This approach is advantageous as it avoids the use of odorous and air-sensitive thiols. The reaction of aryl halides with potassium xanthates can generate the corresponding aryl thioether derivatives. mdpi.com

Furthermore, the Ullmann coupling reaction provides a pathway for the synthesis of aryl thioethers. This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst. nih.gov Modifications to this protocol, such as using different ligands and bases, have been developed to improve yields and substrate scope. For example, the coupling of aryl iodides with a protected 9-mercapto-9-deazapurine derivative has been achieved using CuI and 1,10-phenanthroline. nih.gov

The synthesis of 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile illustrates the incorporation of a complex substituted phenylthio moiety into a heterocyclic system, showcasing the versatility of synthetic methods available for such modifications. ekb.eg

Table 2: Synthetic Methods for Modification of the Phenylthio Moiety

| Method | Reagents | Key Features |

| Nucleophilic Aromatic Substitution | Aryl halide, Thiol, Additive (e.g., 18-crown-6-ether) | Mild reaction conditions, applicable to activated aryl halides. nih.gov |

| Xanthate Chemistry | Aryl halide, Potassium xanthate | Thiol-free, avoids use of odorous reagents. mdpi.comresearchgate.net |

| Ullmann Coupling | Aryl halide, Thiol, Copper catalyst | Versatile for a range of aryl halides and thiols. nih.gov |

Exploration of Related Thioether-Alcohol Systems (e.g., Propanol (B110389) and Pentanol (B124592) Analogues)

The exploration of related thioether-alcohol systems, such as propanol and pentanol analogues of 1-butanol, 3-(phenylthio)-, is essential for understanding how the length of the alkyl chain between the hydroxyl group and the thioether linkage influences the compound's properties.

General synthetic strategies for accessing thioethers from alcohols can be adapted to create these analogues. One such method involves the use of isothiouronium salts as deoxasulfenylating agents, which allows for a stereoselective, thiol-free synthesis of thioethers from alcohols. researchgate.net This method is scalable and tolerates a broad range of functional groups.

The synthesis of thioether-containing peptides provides insights into forming thioether bonds in molecules with alcohol functionalities. For example, N-Fmoc aminopropanethiol and N-Fmoc aminobutanethiol have been used in solid-phase peptide synthesis to create thioether-containing peptides, demonstrating the feasibility of incorporating propanol and butanol thioether units. nih.gov

Specific examples of related thioether-alcohols include S-(+)-5-(phenylthio)-2-pentanol, which has been prepared as a useful addition to the chirality pool. acs.org The synthesis of such longer-chain analogues often follows similar strategies to those used for the butanol derivatives, starting from appropriate precursors.

The reaction of hexachlorobutadiene with thioalcohols such as 2-mercaptoethanol, 4-mercapto-1-butanol, and 6-mercapto-1-hexanol (B159029) has been shown to produce the corresponding thioethers, demonstrating the formation of thioether-alcohols with varying chain lengths. researchgate.net While the starting material is different, the principle of reacting a thiol with a suitable electrophile to form a thioether-alcohol is applicable.

Table 3: Examples of Propanol and Pentanol Analogues and Related Synthetic Approaches

| Analogue Type | Synthetic Approach | Key Features | Reference |

| Propanol Analogues | Use of N-Fmoc aminopropanethiol in peptide synthesis | Demonstrates incorporation of a 3-thiopropanol unit. | nih.gov |

| Pentanol Analogues | Synthesis of S-(+)-5-(phenylthio)-2-pentanol | Provides a chiral pentanol thioether. | acs.org |

| General Thioether-Alcohols | Reaction of thioalcohols with electrophiles | Formation of thioethers with varying alkyl chain lengths. | researchgate.net |

Synthesis of Polymeric and Nanostructured Derivatives

The synthesis of polymeric and nanostructured derivatives of 1-butanol, 3-(phenylthio)- opens up possibilities for creating materials with novel properties and applications. While specific examples for this exact molecule are not abundant, general principles of polymer and nanomaterial synthesis involving thioether and alcohol functionalities can be applied.

The N-phenylthiocarbonyl group has been utilized in the synthesis of peptide polymers. acs.orgnih.gov The polymerization of N-carboxythiophenyl-derivatized amino acids or peptides can occur through heating, leading to the formation of polypeptides. acs.orgnih.gov This suggests that a derivative of 1-butanol, 3-(phenylthio)- could potentially be incorporated into a polymer backbone using similar chemistry.

The synthesis of nano Schiff base derivatives and their subsequent conversion into other heterocyclic compounds has been reported. kashanu.ac.ir While not directly involving a thioether, this work highlights the use of functionalized organic molecules as building blocks for nanostructures. The synthesis of organic one-dimensional nanomaterials through solid-phase reactions is another relevant approach. kashanu.ac.ir

Furthermore, the synthesis of oligomeric thioether-linked carbacyclic β-(1→3)-glucan mimetics demonstrates the formation of thioether linkages in a controlled, stepwise manner to build up larger molecules. nih.gov This approach, involving Michael addition of a thiol to an enone, could be adapted to create oligomers or polymers incorporating the 1-butanol, 3-(phenylthio)- motif.

Table 4: Approaches for the Synthesis of Polymeric and Nanostructured Derivatives

| Derivative Type | Synthetic Strategy | Potential Application | Reference |

| Polymeric | Polymerization of N-carboxythiophenyl derivatives | Biomaterials, functional polymers | acs.orgnih.gov |

| Nanostructured | Synthesis of nano Schiff base derivatives | Catalysis, electronics | kashanu.ac.ir |

| Oligomeric | Stepwise synthesis of thioether-linked oligomers | Biomimetic materials | nih.gov |

Future Research Directions and Emerging Paradigms for 1 Butanol, 3 Phenylthio

Advancements in Sustainable Synthesis Protocols and Green Chemistry Integration

The development of environmentally benign and efficient methods for the synthesis of 1-Butanol (B46404), 3-(phenylthio)- is a paramount goal for future research. Traditional approaches often rely on harsh reagents and generate significant waste. beilstein-journals.org Green chemistry principles, such as atom economy and the use of renewable resources, will guide the next generation of synthetic protocols. nih.gov

Future research will likely focus on catalyst- and solvent-free conditions, or the use of green solvents like water or glycerol. jmaterenvironsci.comacs.org The direct substitution of alcohols with thiols represents an ideal green reaction, with water as the only byproduct. beilstein-journals.org Strategies employing solid acid catalysts, which are easily separable and reusable, are particularly promising for the synthesis of thioethers from alcohols and thiols. beilstein-journals.org Furthermore, the use of ionic liquids as both reaction media and promoters for the regioselective ring-opening of epoxides with thiols to form β-hydroxy thioethers presents a viable and sustainable synthetic route. jmaterenvironsci.com The integration of photocatalysis, particularly visible-light-mediated reactions, offers a mild and sustainable approach to C-S bond formation, minimizing the need for harsh reagents and high temperatures. wiley.com

Table 1: Comparison of Potential Sustainable Synthesis Strategies for 1-Butanol, 3-(phenylthio)-

| Strategy | Advantages | Potential Challenges |

| Direct Thioetherification | High atom economy (water as byproduct) | Often requires high temperatures or strong acid/base catalysts |

| Solid Acid Catalysis | Catalyst reusability, solvent-free conditions | Catalyst deactivation, substrate scope limitations |

| Ionic Liquid-Mediated Synthesis | Recyclable solvent/promoter, high regioselectivity | Viscosity of ionic liquids, product separation |

| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy | Catalyst cost and stability, quantum yield optimization |

Chemo- and Regioselective Catalysis for Complex Transformations

The bifunctional nature of 1-Butanol, 3-(phenylthio)- presents both a challenge and an opportunity for selective catalysis. Future research will be directed towards developing catalytic systems that can differentiate between the hydroxyl and thioether functionalities, as well as control reactivity at specific positions along the carbon chain.

Palladium-catalyzed cross-coupling reactions, for instance, could be employed for the selective functionalization of the phenyl ring of the thioether. mdpi.com The development of directing groups that can chelate to a metal catalyst and guide its reactivity to a specific site will be crucial for achieving high chemo- and regioselectivity. nih.gov Moreover, the oxidation state of the sulfur atom can be selectively modified, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which opens up new avenues for reactivity, such as in Julia olefination. nih.gov The development of catalysts that can selectively oxidize the sulfur atom in the presence of the primary alcohol, or vice versa, is a key area for future investigation.

Mechanistic Probes for Unraveling Intricate Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to the rational design of new and improved synthetic methods. For 1-Butanol, 3-(phenylthio)-, future research should employ a combination of experimental and computational techniques to elucidate the intricate pathways of its formation and subsequent transformations.

Deuterium labeling studies can be used to trace the movement of atoms and identify key intermediates in reactions such as rearrangements or eliminations. cdnsciencepub.com Kinetic studies, including reaction progress kinetic analysis, can provide valuable insights into the roles of catalysts, reagents, and reaction conditions. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model transition states and reaction energy profiles, providing a theoretical framework to complement experimental observations. researchgate.net For instance, understanding the mechanism of thioetherification of alcohols can be advanced by studying the role of isothiouronium salts as deoxasulfenylating agents through detailed mechanistic experiments and DFT calculations. researchgate.net

Development of High-Throughput Screening for Novel Reactivity

The discovery of novel catalysts and reaction conditions for the transformation of 1-Butanol, 3-(phenylthio)- can be significantly accelerated through the implementation of high-throughput screening (HTS) techniques. mpg.demdpi.com HTS allows for the rapid and parallel evaluation of large libraries of potential catalysts, ligands, and reaction parameters, drastically reducing the time and resources required for optimization. researchgate.net

Future research should focus on developing robust and sensitive analytical methods for HTS that are compatible with the specific reactions of 1-Butanol, 3-(phenylthio)-. Techniques such as mass spectrometry, UV/Vis spectroscopy, and infrared thermography can be adapted for the rapid screening of catalytic activity and selectivity. mpg.de For instance, a palladium-catalyzed cross-coupling of a derivative of 1-Butanol, 3-(phenylthio)- could be optimized by screening a large library of phosphine (B1218219) ligands and palladium precursors using an HTS workflow. acs.org The development of microfluidic reactor platforms for HTS would further enhance efficiency by minimizing reagent consumption and allowing for precise control over reaction conditions. mpg.de

Design of Targeted Functional Analogues for Specific Synthetic Utilities

The structural backbone of 1-Butanol, 3-(phenylthio)- can be systematically modified to create a library of functional analogues with tailored properties for specific synthetic applications. Future research in this area will focus on the rational design of these analogues based on a thorough understanding of structure-activity relationships.

For example, modifying the phenyl group with various substituents can modulate the electronic properties of the sulfur atom, thereby influencing its nucleophilicity and coordinating ability in catalytic reactions. Introducing chiral centers into the butanol backbone would create valuable chiral building blocks for asymmetric synthesis. rsc.org The hydroxyl group can be converted into other functional groups, such as amines or esters, to expand the synthetic utility of the scaffold. The development of efficient and modular synthetic routes to these analogues will be a key focus. The overarching goal is to create a toolbox of 1-Butanol, 3-(phenylthio)- derived building blocks that can be readily employed in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. chemrevlett.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.